3-ISOPROPYL-4-METHYLPHENOL

Descripción general

Descripción

Métodos De Preparación

3-Isopropyl-4-methylphenol can be synthesized through various methods. One common synthetic route involves the isopropylation of m-cresol using propylene in the presence of catalysts such as calcium oxide, metal sulfate with γ-alumina, or a catalyst solution containing zinc bromide, hydrogen bromide, and water . These methods provide efficient pathways for the industrial production of this compound.

Análisis De Reacciones Químicas

3-Isopropyl-4-methylphenol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to various reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-Isopropyl-4-methylphenol has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Medicine: Its antiseptic properties are utilized in formulations for disinfectants and antiseptics.

Mecanismo De Acción

The mechanism of action of 3-isopropyl-4-methylphenol primarily involves the disruption of microbial cell membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability, which ultimately leads to cell lysis and death . Additionally, it may be involved in cellular ion and redox homeostasis, functioning as a redox cycler against microbial cells .

Comparación Con Compuestos Similares

3-Isopropyl-4-methylphenol is similar to other phenolic compounds such as thymol, carvacrol, and eugenol. These compounds share similar antimicrobial properties but differ in their chemical structures and specific applications . For example:

Thymol: Known for its strong antiseptic properties and used in mouthwashes and medicinal formulations.

Carvacrol: Exhibits potent antimicrobial activity and is commonly found in oregano oil.

Eugenol: Used in dentistry for its analgesic and antiseptic properties.

This compound stands out due to its specific use in personal care products and its unique combination of antimicrobial and antiseptic properties .

Actividad Biológica

3-Isopropyl-4-methylphenol, also known as 4-isopropyl-3-methylphenol (IPMP), is a phenolic compound with diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and acaricidal properties, along with relevant case studies and research findings.

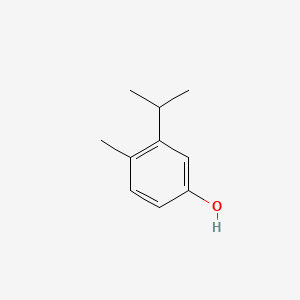

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenolic ring with an isopropyl group and a methyl group attached. This configuration contributes to its biological activity. The compound exhibits low toxicity, making it suitable for use in various applications, including pharmaceuticals and cosmetics .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It functions similarly to other phenolic compounds like thymol and carvacrol. The mechanism of action involves disrupting cellular redox homeostasis in microbial cells, which leads to cell death .

Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of IPMP can be summarized in the following table:

| Microorganism | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 8–16 |

| Drug-resistant mycobacteria | 0.25 |

These values indicate that IPMP is effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for treating infections caused by resistant strains .

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This property makes it beneficial for treating conditions like gingivitis and periodontitis .

Case Studies

A study involving patients with oral mucosal inflammation demonstrated that topical applications of IPMP significantly reduced symptoms such as swelling and pain. The compound's anti-inflammatory activity was attributed to its ability to scavenge free radicals and inhibit inflammatory pathways .

Acaricidal Activity

In addition to its antimicrobial and anti-inflammatory properties, this compound has shown effectiveness as an acaricide. It was found to be more effective than conventional acaricides like benzyl benzoate in controlling house dust mites.

Toxicity Studies

The following table summarizes the results of fumigant toxicity bioassays:

| Treatment | Dosage (μg/cm²) | Efficacy (%) |

|---|---|---|

| 4-Isopropyl-3-methylphenol | 0.78 | High |

| Benzyl benzoate | 10.78 | Moderate |

The results indicate that IPMP can be a viable alternative for controlling mite populations in household settings .

Propiedades

IUPAC Name |

4-methyl-3-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNAWLJSQORPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195913 | |

| Record name | Phenol, 4-methyl-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4371-46-4 | |

| Record name | 3-Isopropyl-4-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-methyl-3-(1-methylethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methyl-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ISOPROPYL-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K15RBL294S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.